Welcome to the BenchChem Online Store!
molecular formula C20H24N2S3Sn2 B1466847 4,7-Bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole CAS No. 1025451-57-3

4,7-Bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole

Cat. No. B1466847
M. Wt: 626 g/mol
InChI Key: INHYKPMJJAWZKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08765968B2

Procedure details

A mechanically stirred solution of 2,2,6,6-tetramethylpiperidine (TMP) (0.55 g, 4 mmol) in dry THF (25 mL) under argon was cooled to −78° C. Next, n-butyllithium (3.9 mmol) was rapidly added to the solution. The resulting solution was allowed to warm to room temperature. It was kept at room temperature for 10 min and subsequently cooled to −78° C. again. A solution of 4,7-bis(2-thienyl)-2,1,3-benzothiadiazole in 5 mL of dry THF was then added drop-wise to the cooled solution. The resulting solution has a deep purple color and was stirred at −78° C. for 30 min. A 1M solution of trimethyltin chloride in hexanes (3.9 mL) was then added. The reaction mixture was allowed to warm to room temperature and stirred overnight. Water was added to quench the reaction. Diethyl ether was added, and the mixture was washed 3 times with 0.1M HCl to remove the TMP. The solution was then dried with MgSO4. The solvent was removed, and the final product (0.42 g, 45%) was re-crystallized in ethanol to yield orange needles. 1H NMR (CDCl3): 8.19 (d, 2H), 7.88 (s, 2H), 7.30 (d, 2H), 0.44 (s, 18H). 13C NMR (CDCl3): 152.7, 145.1, 140.2, 136.1, 128.4, 125.9, 125.8, −8.2.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.55 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
3.9 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
hexanes
Quantity
3.9 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
CC1(C)CCCC(C)(C)N1.C([Li])CCC.[S:16]1[CH:20]=[CH:19][CH:18]=[C:17]1[C:21]1[C:29]2[C:25](=[N:26][S:27][N:28]=2)[C:24]([C:30]2[S:31][CH:32]=[CH:33][CH:34]=2)=[CH:23][CH:22]=1.[CH3:35][Sn:36](Cl)([CH3:38])[CH3:37]>C1COCC1.C(OCC)C.O>[CH3:35][Sn:36]([CH3:38])([CH3:37])[C:32]1[S:31][C:30]([C:24]2[C:25]3[C:29](=[N:28][S:27][N:26]=3)[C:21]([C:17]3[S:16][C:20]([Sn:36]([CH3:38])([CH3:37])[CH3:35])=[CH:19][CH:18]=3)=[CH:22][CH:23]=2)=[CH:34][CH:33]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.55 g
Type
reactant
Smiles
CC1(NC(CCC1)(C)C)C
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
3.9 mmol
Type
reactant
Smiles
C(CCC)[Li]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=CC=C1)C1=CC=C(C2=NSN=C21)C=2SC=CC2
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Sn](C)(C)Cl
Name
hexanes
Quantity
3.9 mL
Type
solvent
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at −78° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
subsequently cooled to −78° C. again
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
WASH
Type
WASH
Details
the mixture was washed 3 times with 0.1M HCl
CUSTOM
Type
CUSTOM
Details
to remove the TMP
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was then dried with MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the final product (0.42 g, 45%) was re-crystallized in ethanol
CUSTOM
Type
CUSTOM
Details
to yield orange needles

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
C[Sn](C=1SC(=CC1)C1=CC=C(C2=NSN=C21)C2=CC=C(S2)[Sn](C)(C)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.